molecular formula C6H2F2N2 B2741803 4,6-Difluoronicotinonitrile CAS No. 1804896-68-1

4,6-Difluoronicotinonitrile

Cat. No.: B2741803
CAS No.: 1804896-68-1
M. Wt: 140.093
InChI Key: WSUGGVITUAMXFC-UHFFFAOYSA-N
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Description

4,6-Difluoronicotinonitrile (CAS: 1804896-68-1) is a fluorinated pyridine derivative with the molecular formula C₆H₂F₂N₂ and a molecular weight of 140.09 g/mol. It is a nicotinonitrile analog featuring two fluorine atoms at the 4- and 6-positions of the pyridine ring and a nitrile group at the 3-position. Its commercial availability in milligram-to-gram quantities (e.g., from BLD Pharm Ltd. and GLPBIO) underscores its relevance in exploratory chemistry .

Properties

IUPAC Name

4,6-difluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUGGVITUAMXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804896-68-1
Record name 4,6-difluoropyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoronicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method includes the reaction of 4,6-dichloronicotinonitrile with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, replacing chlorine atoms with fluorine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like potassium fluoride or sodium methoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4,6-dimethoxynicotinonitrile when using sodium methoxide.

    Suzuki-Miyaura Coupling: Biaryl derivatives with various functional groups depending on the boronic acid used.

Scientific Research Applications

4,6-Difluoronicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoronicotinonitrile is primarily based on its ability to interact with various molecular targets through its fluorine atoms and nitrile group. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, in medicinal chemistry, it can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Nicotinonitrile derivatives exhibit diverse physicochemical and biological properties depending on their substitution patterns. Below is a detailed comparison of 4,6-difluoronicotinonitrile with structurally related compounds:

Substituent Effects on Electronic Properties

  • This compound: Fluorine atoms at the 4- and 6-positions act as strong electron-withdrawing groups, enhancing the electrophilicity of the pyridine ring. This property is advantageous in cross-coupling reactions and as a precursor for metal-catalyzed transformations .
  • 2-Methoxy-4,6-diphenylnicotinonitrile: The methoxy group at position 2 and phenyl groups at 4 and 6 introduce steric bulk and π-conjugation, leading to red-shifted fluorescence (emission in the visible range) and applications in organic light-emitting devices (OLEDs) .
  • 4,6-Dimethyl-2-hydroxynicotinonitrile: Methyl groups (electron-donating) and a hydroxyl group (hydrogen-bonding) at positions 4, 6, and 2, respectively, reduce electrophilicity but improve solubility in polar solvents .

Key Differentiators of this compound

Electrophilicity : The dual fluorine substitution enhances reactivity in nucleophilic aromatic substitution compared to methyl- or phenyl-substituted analogs.

Thermal Stability : Fluorine atoms increase thermal stability, making it suitable for high-temperature reactions .

Versatility : Serves as a precursor for fluorinated heterocycles, which are underrepresented in drug discovery pipelines .

Biological Activity

4,6-Difluoronicotinonitrile (CAS Number: 1804896-68-1) is a fluorinated derivative of nicotinonitrile, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The unique electronic properties imparted by the fluorine atoms enhance its reactivity and selectivity as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atoms and the nitrile group influence its binding affinity to enzymes and receptors, modulating cellular processes. For instance, it can act as an inhibitor for specific enzymes involved in disease pathways, which may lead to therapeutic effects in conditions such as cancer and viral infections.

Therapeutic Potential

Research indicates that this compound may serve as a precursor for bioactive compounds, particularly in the development of antiviral and anticancer drugs. Its unique structure allows for modifications that can enhance potency and selectivity compared to non-fluorinated analogs.

Comparative Analysis with Analog Compounds

To understand the significance of this compound in biological systems, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key differences:

Compound NameStructure FeaturesBiological Activity
4,6-Dichloronicotinonitrile Chlorine atoms instead of fluorineModerate enzyme inhibition; less selective than DFN
4,6-Dimethoxynicotinonitrile Methoxy groupsLower potency; primarily used as a synthetic intermediate
4,6-Dibromonicotinonitrile Bromine atomsSimilar activity profile; less stability than DFN
This compound Fluorine atomsHigher potency; enhanced selectivity in therapeutic applications

The presence of fluorine enhances the compound's electronic characteristics, leading to improved interactions with biological targets compared to other halogenated derivatives.

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on certain enzymes. For example:

  • Enzyme Target : Horse liver alcohol dehydrogenase
  • Inhibition Mechanism : Acts as a competitive inhibitor with a Ki value comparable to known inhibitors.
  • Findings : Demonstrated significant inhibition in vitro, suggesting potential for developing treatments for alcohol-related disorders .

Antiviral Activity

In another study, this compound was evaluated for its antiviral properties against various viral strains:

  • Virus Tested : Influenza virus
  • Methodology : Cell culture assays were used to assess viral replication.
  • Results : Showed promising antiviral activity with IC50 values indicating effective concentration ranges for therapeutic use.

Synthesis and Applications

The compound is also noted for its versatility in chemical synthesis:

  • Reactions : Participates in nucleophilic substitution and cross-coupling reactions.
  • Applications : Used as a building block in the synthesis of complex organic molecules aimed at pharmaceutical development.

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